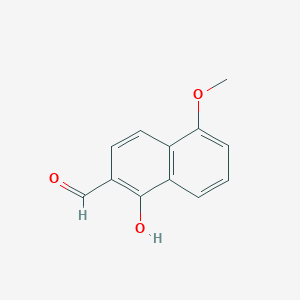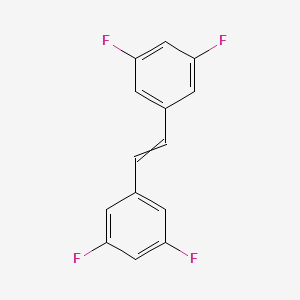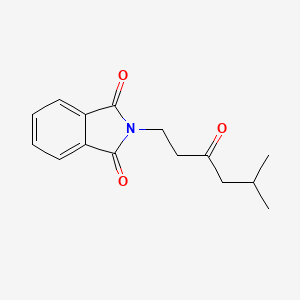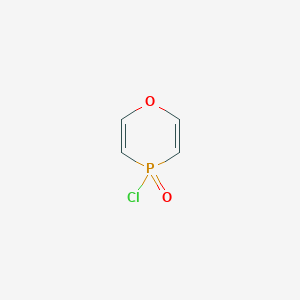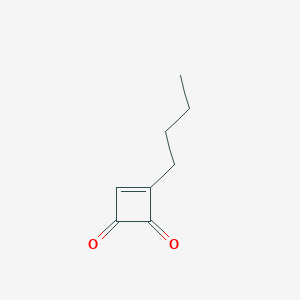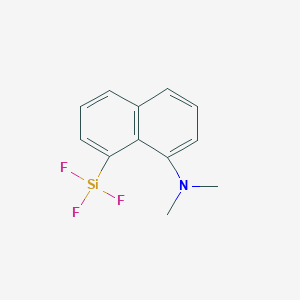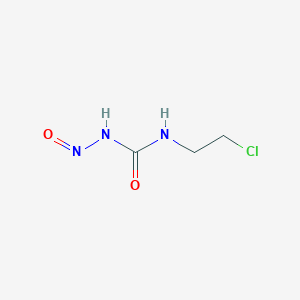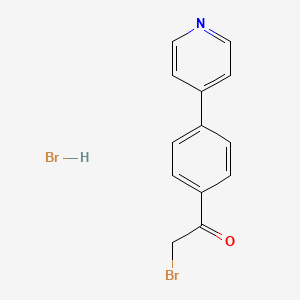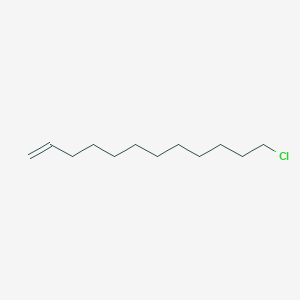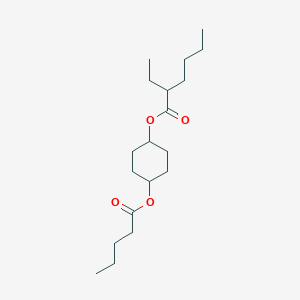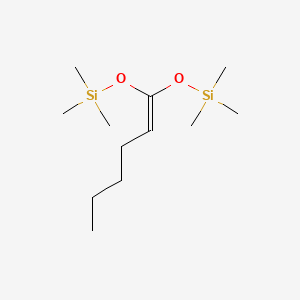
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- is a chemical compound with the molecular formula C9H22O2Si2. It is known for its unique structure, which includes two silicon atoms and an ethylidene group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can undergo substitution reactions where the ethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanols, silanes, and substituted derivatives, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Research studies have explored its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Medicine: Its unique structure makes it a candidate for drug delivery systems and other medical applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- involves its interaction with molecular targets through its silicon atoms and ethylidene group. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved include nucleophilic attack on the silicon atoms and subsequent rearrangement of the molecular structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-: This compound has a similar structure but lacks the ethylidene group.
4-Ethylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane: Another similar compound with slight variations in the molecular structure.
Uniqueness
The presence of the ethylidene group in 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- makes it unique compared to other similar compounds. This structural feature imparts specific reactivity and properties that are valuable in various applications .
Eigenschaften
CAS-Nummer |
126736-77-4 |
|---|---|
Molekularformel |
C12H28O2Si2 |
Molekulargewicht |
260.52 g/mol |
IUPAC-Name |
trimethyl(1-trimethylsilyloxyhex-1-enoxy)silane |
InChI |
InChI=1S/C12H28O2Si2/c1-8-9-10-11-12(13-15(2,3)4)14-16(5,6)7/h11H,8-10H2,1-7H3 |
InChI-Schlüssel |
ZNBHDNOJLKAISD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


